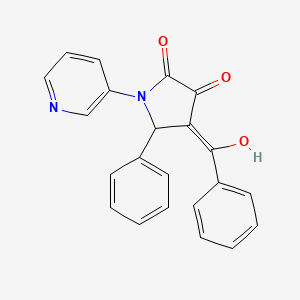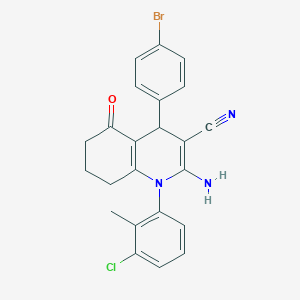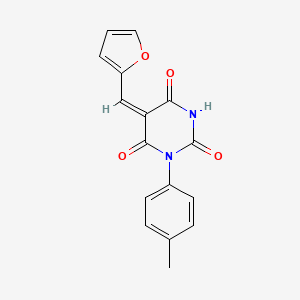![molecular formula C20H14N2O4S B11529301 2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11529301.png)
2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to a thiazole ring through an acetamide linkage. The chromen-2-one structure is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one core can be synthesized through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 4-phenylthioamide with α-haloketones under reflux conditions.
Coupling Reaction: The final step involves coupling the chromen-2-one derivative with the thiazole derivative through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms in the chromen-2-one and thiazole rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit various enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the biological activities of chromen-2-one and thiazole derivatives, including their antimicrobial, anti-inflammatory, and antioxidant properties.
Pharmaceutical Research: This compound is investigated for its potential use in drug development, particularly for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, while the thiazole ring can interact with bacterial DNA gyrase and other microbial targets . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromen-2-one core but differs in the substituent on the chromen-2-one ring.
4-methyl-2-oxo-2H-chromen-7-yl 3-methylbenzoate: Another derivative with a different substituent on the chromen-2-one ring.
Ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate: This compound has an ethyl ester group instead of the thiazole ring.
Uniqueness
2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the chromen-2-one and thiazole moieties, which confer a combination of biological activities. This dual functionality makes it a promising candidate for the development of multifunctional therapeutic agents.
Properties
Molecular Formula |
C20H14N2O4S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(2-oxochromen-7-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H14N2O4S/c23-18(22-20-21-16(12-27-20)13-4-2-1-3-5-13)11-25-15-8-6-14-7-9-19(24)26-17(14)10-15/h1-10,12H,11H2,(H,21,22,23) |
InChI Key |
SSIFNSHBBLUNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Semicarbazide, 1-[3-(4-hydroxy-phenyl)-1-methyl-propylidene]-](/img/structure/B11529218.png)
![5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11529224.png)
![N-(3-chloro-4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11529231.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11529233.png)

![(4E)-2-(3-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11529243.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11529260.png)
![N-[2-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B11529261.png)
![5-bromo-4-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11529268.png)

![6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529296.png)

![(3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11529309.png)
![(2E)-1-(2,4-dinitrophenyl)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11529314.png)
